

Validating Experimental Findings of Triazine Compounds with DFT Calculations: A Comparative Guide

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Compound of Interest

Compound Name:

2-(4-Bromophenyl)-4,6-diphenyl1,3,5-triazine

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In the realm of medicinal chemistry and materials science, the synthesis and characterization of novel compounds are pivotal. Triazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention due to their diverse biological activities and applications.[1] A crucial aspect of contemporary chemical research is the synergy between experimental results and theoretical computations. Density Functional Theory (DFT) has emerged as a powerful tool to predict and validate the structural and electronic properties of molecules, offering profound insights that complement experimental data.

This guide provides an objective comparison of experimental findings with DFT calculations for two distinct triazine-based compounds, showcasing the validation of experimental data through theoretical modeling. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing the research workflow.

Comparison of Experimental and DFT Data

The core of validating experimental findings with theoretical calculations lies in the direct comparison of measurable parameters. Here, we present a comparative analysis of geometric parameters (bond lengths and angles) and spectroscopic data (FT-IR) for two representative triazine compounds from recent studies.



Compound 1: A Triazine-Based Hydrazone Derivative

A study on triazine-based hydrazone derivatives provides an excellent example of the corroboration between experimental and theoretical data.[2] The geometric parameters of one such derivative, determined by single-crystal X-ray diffraction, were compared with those calculated using DFT at the B3LYP/6-31G(d,p) level.[2]

Table 1: Comparison of Selected Experimental (X-ray) and Calculated (DFT) Geometric Parameters for a Triazine-Based Hydrazone Derivative[2]

Parameter	Bond/Angle	Experimental Value (Å or °)	Calculated Value (Å or °)
Bond Length	N1-C1	1.345	1.347
C1-N2	1.328	1.331	
N2-N3	1.378	1.373	_
N4-C2	1.285	1.291	_
Bond Angle	N1-C1-N2	126.5	126.3
C1-N2-N3	116.2	116.5	
N2-N3-C3	119.8	119.5	-
C4-N4-C2	117.4	117.1	_

Data sourced from a comparative experimental and theoretical study on triazine-based hydrazone derivatives.[2]

The excellent correlation between the experimentally determined and DFT-calculated values for both bond lengths and angles validates the computational model and provides a high degree of confidence in the experimentally determined structure.

Compound 2: An Isatin-s-Triazine Hydrazone Derivative

In another study, a novel series of isatin-s-triazine hydrazone derivatives were synthesized and characterized.[1] The structure of one of these compounds was confirmed by single-crystal X-



ray diffraction and the geometry was optimized using DFT calculations. The comparison of the experimental and calculated vibrational frequencies provides further validation.

Table 2: Comparison of Selected Experimental and Calculated FT-IR Frequencies for an Isatin-s-Triazine Hydrazone Derivative[1]

Functional Group	Experimental Frequency (cm ⁻¹)	Calculated Frequency (cm ⁻¹)	Vibrational Assignment
N-H	3281	3350	Stretching
C=N	1581	1595	Stretching
C=C	1488, 1412	1490, 1425	Aromatic Stretching

Data sourced from a study on novel isatin-s-triazine hydrazone derivatives.[1]

The close agreement between the experimental and calculated vibrational frequencies further demonstrates the power of DFT in predicting and confirming the spectroscopic properties of these triazine compounds.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of the findings, detailed methodologies for both the experimental synthesis and characterization, as well as the computational calculations, are essential.

Synthesis and Characterization

The synthesis of triazine compounds often involves multi-step reactions. For the triazine-based hydrazone derivatives, the synthesis was a three-step process starting from commercially available benzil and thiosemicarbazide.[2] The general procedure for the synthesis of the isatins-triazine hydrazone derivatives involved the reaction of s-triazine hydrazine precursors with isatin derivatives in the presence of an acid catalyst in ethanol.[1]

Key Experimental Characterization Techniques:



- Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are typically recorded using a spectrometer in the range of 400-4000 cm⁻¹. Samples are often prepared as KBr pellets.[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained using a high-field spectrometer (e.g., 400 or 500 MHz). Deuterated solvents such as DMSO-d₆ are commonly used, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilan (TMS).[3]
- UV-Visible (UV-Vis) Spectroscopy: The absorption spectra are recorded to study the electronic transitions within the molecule.[2]
- Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a crystalline compound, including precise bond lengths and angles.[1][2]

DFT Calculation Methodology

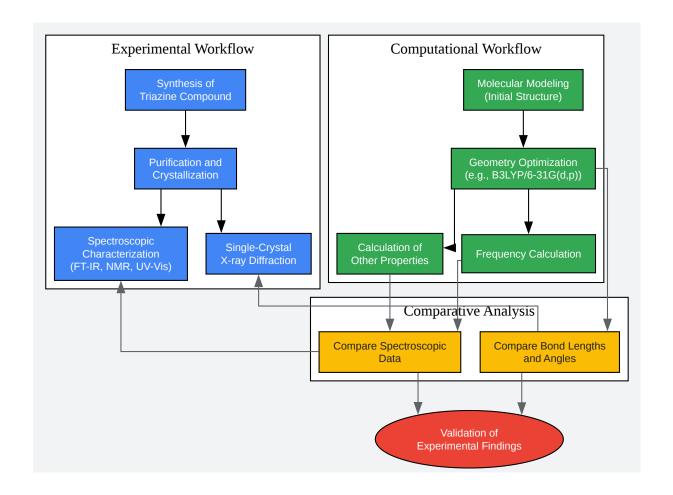
The theoretical calculations are performed using specialized software packages like Gaussian. The general workflow for these calculations is as follows:

- Structure Optimization: The initial molecular structure is built and its geometry is optimized to find the lowest energy conformation. A common functional and basis set combination for this purpose is B3LYP/6-31G(d,p).[2][4]
- Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry
 to predict the FT-IR spectrum. These calculations also confirm that the optimized structure
 corresponds to a true energy minimum.
- Calculation of Other Properties: Other properties such as electronic transitions (for UV-Vis spectra), NMR chemical shifts, and molecular orbital energies (HOMO-LUMO) can also be calculated.[2][5]

Visualizing the Workflow

To better understand the interplay between experimental and computational approaches in validating triazine compounds, the following diagram illustrates a typical research workflow.





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Caption: A typical workflow for validating experimental findings of triazine compounds using DFT calculations.

In conclusion, the integration of DFT calculations with experimental studies provides a robust framework for the characterization and validation of novel triazine compounds. The strong correlation between the calculated and experimental data, as demonstrated in the presented examples, not only confirms the synthesized structures but also provides deeper insights into their electronic and geometric properties, which is invaluable for the rational design of new therapeutic agents and materials.



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